molecular formula C17H16N2O2 B5250214 N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide

N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide

Cat. No.: B5250214
M. Wt: 280.32 g/mol
InChI Key: MAKADKNDZXQUHN-UHFFFAOYSA-N
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Description

N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide: is a compound belonging to the indole family, which is known for its diverse biological activities Indole derivatives are significant due to their presence in various natural products and synthetic drugs

Properties

IUPAC Name

N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-17(18-12(2)20)15-9-8-14(21)10-16(15)19(11)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKADKNDZXQUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetamide group to an amine.

    Substitution: The phenyl ring and the indole core can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or dehydroxylated products.

    Substitution: Introduction of various functional groups on the phenyl ring or indole core.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form new chemical entities.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development.
  • Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

Industry:

  • Used in the synthesis of dyes and pigments.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indole core can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole core structure.

    N-phenylacetamide: A simpler analog with similar acetamide functionality.

    6-hydroxyindole: A compound with a similar hydroxyl group on the indole core.

Uniqueness: N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide is unique due to the combination of its functional groups and the specific positions of these groups on the indole core. This unique structure imparts specific reactivity and biological activity, distinguishing it from other indole derivatives.

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